Dutasteride

Description

Properties

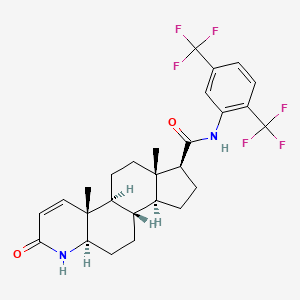

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJOTENAMICLJG-QWBYCMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046452 | |

| Record name | Dutasteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dutasteride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 9.08e-04 g/L | |

| Record name | Dutasteride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dutasteride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

164656-23-9 | |

| Record name | Dutasteride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dutasteride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dutasteride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 164656-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dutasteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUTASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dutasteride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242-250 | |

| Record name | Dutasteride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dutasteride's Mechanism of Action on 5-alpha Reductase Isoenzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dutasteride, a potent dual inhibitor of 5-alpha reductase (5α-R) isoenzymes. This compound's ability to simultaneously inhibit both type 1 and type 2 5α-R offers a more complete suppression of dihydrotestosterone (B1667394) (DHT) compared to other inhibitors. This document delves into the quantitative aspects of its inhibitory action, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Inhibition of 5-alpha Reductase Isoenzymes by this compound

This compound is a synthetic 4-azasteroid compound that competitively inhibits both isoenzymes of 5-alpha reductase.[1] Its dual inhibitory action leads to a significant and consistent reduction in the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT).[2] This near-complete suppression of serum DHT, often exceeding 90%, distinguishes it from other 5α-R inhibitors like finasteride, which primarily targets the type 2 isoenzyme.[3][4]

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Isoenzyme | Inhibitor | IC50 (nM) | Source |

| 5α-Reductase Type 1 | This compound | 7 | [5] |

| 5α-Reductase Type 2 | This compound | 6 | [5] |

| 5α-Reductase Type 2 | Finasteride | 13.6 - 31.5 | [6] |

Signaling Pathway of Androgen Metabolism and this compound's Point of Intervention

The conversion of testosterone to DHT is a critical step in androgen signaling in many tissues. This process is catalyzed by the 5-alpha reductase isoenzymes. This compound intervenes by blocking this conversion, thereby reducing the downstream effects of DHT.

Experimental Protocols

Preparation of Rat Liver and Prostate Microsomes for 5α-Reductase Activity Assays

This protocol describes the preparation of microsomes from rat liver and prostate tissues, which serve as a source of 5-alpha reductase for in vitro inhibition assays.

Materials:

-

Male Wistar rats

-

Ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 0.25 M sucrose (B13894) and 1 mM EDTA

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Bradford protein assay kit

Procedure:

-

Euthanize male Wistar rats and perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood. Excise the liver and ventral prostate.

-

Mince the tissues into small pieces on ice.

-

Homogenize the minced tissue in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer.

-

Determine the protein concentration of the microsomal preparation using the Bradford protein assay.

-

Store the microsomal fractions at -80°C until use.

Cell-Based 5α-Reductase Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory effect of this compound on 5-alpha reductase activity in a cellular context using human prostate cancer cell lines.

Materials:

-

Human prostate cancer cell lines (e.g., DU-145 or LNCaP)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Testosterone

-

This compound

-

LC-MS/MS system

-

96-well plates

Procedure:

-

Seed DU-145 or LNCaP cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Prepare a range of concentrations of this compound in the culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1 hour.

-

Add testosterone to each well to a final concentration of 100 ng/mL to initiate the reaction.

-

Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of DHT in the supernatant using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

LC-MS/MS Method for Dihydrotestosterone (DHT) Quantification

This protocol provides a general outline for the quantification of DHT in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reverse-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

DHT standard

-

Internal standard (e.g., d3-DHT)

-

Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of cell culture supernatant, add the internal standard.

-

Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution with mobile phases A and B on a C18 column.

-

Detect and quantify DHT and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for DHT should be optimized.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of DHT.

-

Determine the concentration of DHT in the samples by interpolating their peak area ratios (DHT/internal standard) against the standard curve.

-

Conclusion

This compound is a potent dual inhibitor of both 5-alpha reductase type 1 and type 2 isoenzymes. This comprehensive inhibitory profile results in a more profound and consistent suppression of DHT levels compared to selective inhibitors. The experimental protocols detailed in this guide provide a framework for the accurate in vitro and cell-based characterization of this compound and other 5α-R inhibitors. The quantitative data and mechanistic understanding presented are crucial for researchers and professionals involved in the development of androgen-modulating therapies.

References

- 1. The detection of enzyme induction by rat liver microsomes prepared by isoelectric precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dutasteride's Role in Inhibiting Dihydrotestosterone (DHT) Synthesis: A Technical Guide for Researchers

Abstract: Dutasteride is a potent pharmaceutical agent that functions as a time-dependent, irreversible inhibitor of all three known isoforms of 5α-reductase.[1][2] By forming a stable complex with these enzymes, this compound effectively blocks the conversion of testosterone (B1683101) to its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[1] This mechanism leads to a profound and sustained suppression of DHT levels in serum and target tissues, including the prostate and scalp.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the associated androgen signaling pathway, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction: 5α-Reductase and Dihydrotestosterone Synthesis

Dihydrotestosterone (DHT) is a critical androgenic hormone synthesized from testosterone through the action of the enzyme steroid 5α-reductase (5-AR).[5][6] DHT is the primary androgen responsible for the development and growth of the prostate gland.[1][7] It binds to the androgen receptor (AR) with an affinity approximately two to three times higher than that of testosterone and dissociates more slowly, resulting in a more potent androgenic signal.[8]

Three isoenzymes of 5α-reductase have been identified in humans:

-

Type 1: Predominantly found in the sebaceous glands of the skin, scalp, and liver.[9]

-

Type 2: The primary isoform in the prostate, seminal vesicles, and hair follicles.[3][9]

-

Type 3: Expressed in multiple tissues, including the prostate.[10]

The overactivity of these enzymes, particularly type 2, is implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[5] this compound's therapeutic efficacy stems from its ability to inhibit both type 1 and type 2 isoenzymes, a characteristic that distinguishes it from other 5-AR inhibitors like finasteride, which primarily targets the type 2 isoform.[10][11][12][13]

Mechanism of Action

This compound is a synthetic 4-azasteroid compound that acts as a competitive and mechanism-based inhibitor of all three 5α-reductase isoenzymes.[2][10] The inhibition is time-dependent and results in the formation of a stable, slowly dissociating enzyme-inhibitor complex with the 5-AR enzymes.[1] This effectively removes the enzyme's capacity to convert testosterone to DHT. By inhibiting both major isoforms, this compound achieves a more complete and consistent reduction of DHT throughout the body compared to single-isoform inhibitors.[3][11]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. urology-textbook.com [urology-textbook.com]

- 3. This compound: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for Hair Loss: Results, Side Effects, Dosing [perfecthairhealth.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of Dutasteride

Abstract

Dutasteride is a potent synthetic 4-azasteroid compound recognized for its role as a dual inhibitor of both type 1 and type 2 isoforms of 5α-reductase.[1][2] This enzyme is critical in the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT).[3] The inhibition of this pathway is the cornerstone of its therapeutic efficacy in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[4][5] This technical guide provides a comprehensive investigation into the molecular structure of this compound, detailing its physicochemical properties, the experimental methodologies used for its structural elucidation, and the relationship between its structure and its mechanism of action. Quantitative data from crystallographic and spectroscopic analyses are presented to offer a complete molecular profile for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound's chemical identity is well-established through various analytical techniques. It is chemically designated as (5α,17β)-N-{2,5-bis(trifluoromethyl)phenyl}-3-oxo-4-azaandrost-1-ene-17-carboxamide.[2][6] Its fundamental properties, crucial for formulation and pharmacokinetic studies, are summarized in the table below. The molecule is notable for its poor aqueous solubility, a key consideration in its formulation into soft gelatin capsules containing mono-di-glycerides of caprylic/capric acid.[2][7]

| Property | Value | Reference(s) |

| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | [1][8] |

| Chemical Formula | C27H30F6N2O2 | [1][6][9] |

| Molecular Weight | 528.5 g/mol | [1][6][7] |

| CAS Number | 164656-23-9 | [1][8] |

| Appearance | White to pale yellow powder | [2][7] |

| Melting Point | 242°C to 250°C | [2][7] |

| Solubility | Soluble in ethanol (B145695) (44 mg/mL), methanol (B129727) (64 mg/mL), and polyethylene (B3416737) glycol 400 (3 mg/mL); Insoluble in water. | [2][7] |

Elucidation of the Molecular Structure

The definitive three-dimensional structure and chemical connectivity of this compound have been confirmed through a combination of crystallographic and spectroscopic methods.[10] These techniques provide unambiguous proof of its complex steroidal framework, which includes seven chiral centers.[10]

Crystallographic Analysis

X-ray crystallography provides precise information on the spatial arrangement of atoms within a crystal lattice. Studies on commercial this compound have revealed its crystalline structure, offering insights into its solid-state properties.

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [11] |

| Space Group | P212121 (#19) | [11] |

| Lattice Parameters | a = 7.587 Å, b = 9.961 Å, c = 33.500 Å | [11] |

| Cell Volume | 2531.86 ų | [11] |

| Molecules per Cell (Z) | 4 | [11] |

A prominent feature of the crystal structure is a zigzag chain formed by strong N–H···O=C hydrogen bonds that propagate along the a-axis, contributing to the stability of the crystalline lattice.[11]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

The crystallographic data for this compound was determined using high-resolution synchrotron powder diffraction data.

-

Sample Preparation: A commercial sample of this compound is loaded into a capillary tube for analysis.

-

Data Collection: The diffraction pattern is collected using a synchrotron X-ray source, which provides a high-intensity, monochromatic beam. Data is typically collected over a 2θ range of 5° to 40°.

-

Structure Solution and Refinement: The crystal structure is solved and refined using the Rietveld method.[11] This computational technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters, atomic positions, and other structural details.

-

Structural Optimization: Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the refined structure, providing a comparison between the experimental and theoretically lowest-energy conformation.[11]

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure in solution and determining its exact mass.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: The proton spectrum is analyzed for chemical shifts, signal multiplicity (splitting patterns), and integration values to identify the types of protons and their neighboring environments, confirming the steroidal backbone and the bis(trifluoromethyl)phenyl group.

-

¹³C NMR Analysis: The carbon spectrum provides information on the number and types of carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between protons and carbons, confirming the complete structural assignment.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile (B52724).

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) is used to elute the compound.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for molecules like this compound.

-

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). For this compound, analysis in positive ion mode will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 529.4. This confirms the molecular weight of the compound.

References

- 1. This compound | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. urology-textbook.com [urology-textbook.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. droracle.ai [droracle.ai]

- 8. trial.medpath.com [trial.medpath.com]

- 9. KEGG DRUG: this compound [kegg.jp]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Crystal structure of this compound (Avodart), C27H20F6N2O2 | Powder Diffraction | Cambridge Core [cambridge.org]

Dutasteride's Impact on Androgen-Sensitive Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutasteride, a potent dual inhibitor of 5-alpha-reductase isoenzymes 1 and 2, plays a critical role in mitigating the conversion of testosterone (B1683101) to the more biologically active dihydrotestosterone (B1667394) (DHT). This mechanism has profound implications for androgen-sensitive prostate cancer, a disease heavily reliant on androgen receptor (AR) signaling for its growth and progression. This technical guide provides an in-depth analysis of the molecular and cellular effects of this compound on androgen-sensitive prostate cancer cells. It summarizes key quantitative data on cell viability, apoptosis, and gene expression, details experimental protocols for seminal studies, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of 5-alpha-reductase, the enzyme responsible for converting testosterone to DHT.[1][2] DHT has a higher binding affinity for the androgen receptor (AR) than testosterone, making it a more potent activator of AR-mediated gene transcription, which in turn drives prostate cancer cell proliferation and survival.[3][4] By significantly reducing intracellular DHT levels, this compound effectively dampens this critical signaling pathway.[2]

Beyond its canonical role, studies have revealed that this compound may also exert off-target effects, including direct interference with AR binding and modulation of various cellular pathways independent of its 5-alpha-reductase inhibition.[5][6]

Quantitative Effects of this compound on Androgen-Sensitive Prostate Cancer Cells

The following tables summarize the quantitative data from key studies investigating the effects of this compound on the androgen-sensitive prostate cancer cell line, LNCaP.

Table 1: Effects of this compound on Cell Viability and Proliferation in LNCaP Cells

| Study Reference | This compound Concentration | Incubation Time | Effect on Cell Viability/Proliferation | Quantitative Measurement |

| Lazier et al., 2004[7] | 1 µM | 48 hours | Reduced cell viability and number | - |

| Lazier et al., 2004[7] | 10 µM | 48 hours | Reduced cell viability and number | ~50% reduction |

| Anonymous, 2006[8] | Various doses | 72 hours | Reduced cell growth | Mean reduction of 43% ± 7% |

| Lazier et al., 2004[7] | ~1 µM | Not specified | Inhibited DHT-induced cell proliferation | IC50 ≈ 1 µM |

Table 2: Effects of this compound on Apoptosis in Androgen-Sensitive Prostate Cancer Cells

| Study Reference | Cell Line | This compound Concentration | Incubation Time | Effect on Apoptosis | Quantitative Measurement |

| Lazier et al., 2004[7] | LNCaP | 10-50 µM | Not specified | Enhanced cell death | - |

| McKee et al., 2007[9] | LNCaP, PwR-1E, PNT-2 | 0-10 µM | 24 hours | Dose-dependent increase in apoptosis | Data not specified |

Table 3: Gene Expression Changes in LNCaP Cells Induced by this compound

| Study Reference | Gene | Regulation | Fold Change (FC) / Effect |

| Festa et al., 2008[1][10] | HSD17B1, HSD17B3, CYP11B2 | Overexpressed | FC ≥ +1.5 |

| Festa et al., 2008[1][10] | AR, CCND1 | Overexpressed | FC ≥ +1.5 |

| Festa et al., 2008[1][10] | ERBB2, V-CAM, SOS1 | Overexpressed | FC ≥ +1.5 |

| Festa et al., 2008[1][10] | KLK3 (PSA), KLK2, DHCR24 | Underexpressed | FC ≤ -1.5 |

| Schmidt et al., 2007[4] | FASN | Inhibited | mRNA and protein expression inhibited |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on androgen-sensitive prostate cancer cells.

Cell Culture of LNCaP Cells

-

Cell Line: LNCaP (ATCC CRL-1740), an androgen-sensitive human prostate adenocarcinoma cell line.[11]

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), and 0.5 mg/500 mL Plasmocin. For androgen-deprivation experiments, charcoal-stripped FBS is used.[11]

-

Growth Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[11]

-

Subculturing: Cells are passaged when they reach approximately 80% confluency. The process involves washing with sterile PBS, detachment with 0.25% Trypsin-EDTA, neutralization with complete growth medium, and replating at a ratio of 1:2 to 1:6.[11]

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Plate LNCaP cells in 96-well microtiter plates at a density of 1 x 10^5 cells/mL.[8]

-

After 24 hours, treat the cells with varying concentrations of this compound dissolved in a suitable solvent (e.g., ethanol).[8]

-

Incubate for a specified period (e.g., 72 hours).[8]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

-

BrdU Incorporation Assay:

-

Culture LNCaP cells in charcoal-stripped media for 48 hours.[2]

-

Treat cells with testosterone or DHT in the presence or absence of this compound for 3 days.[2]

-

Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the final few hours of incubation.

-

Fix and permeabilize the cells.

-

Incubate with an anti-BrdU antibody.

-

Add a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

Quantify the number of BrdU-positive cells using microscopy or a plate reader.[2]

-

Apoptosis Assays

-

Annexin V Staining:

-

Treat LNCaP cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

-

-

Cell Death ELISA Assay:

-

This assay quantifies histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.

-

After treatment with this compound, lyse the cells and centrifuge to separate the cytoplasm from the nuclei.

-

Add the cytoplasmic fraction to a microplate coated with anti-histone antibodies.

-

Add a peroxidase-conjugated anti-DNA antibody.

-

Add a colorimetric substrate and measure the absorbance. The absorbance is proportional to the amount of apoptosis.[7]

-

Androgen Receptor Binding Assay

-

Principle: A competitive binding assay to determine the ability of this compound to displace a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) from the androgen receptor.[12]

-

Procedure:

-

Prepare a source of androgen receptor, typically from rat prostate cytosol.[13]

-

In a multi-well plate, combine the androgen receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[12]

-

Include control wells for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a saturating concentration of a non-labeled androgen).[12]

-

Incubate the plate to allow binding to reach equilibrium.[12]

-

Separate the bound from the unbound radioligand (e.g., using hydroxyapatite).[12]

-

Measure the radioactivity of the bound fraction using a scintillation counter.[12]

-

Calculate the IC50 value of this compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.[7][12]

-

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from this compound-treated and control LNCaP cells using a suitable method (e.g., TRIzol reagent).[14]

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.[14]

-

qPCR Reaction:

-

Set up the qPCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and the cDNA template.[15]

-

Run the reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).[15]

-

Include a housekeeping gene (e.g., GAPDH) for normalization.[14]

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: this compound's primary mechanism of action in the androgen receptor signaling pathway.

Caption: Involvement of this compound in key apoptosis-related pathways.

Caption: A generalized experimental workflow for studying this compound's in vitro effects.

Conclusion

This compound demonstrates significant anti-cancer effects on androgen-sensitive prostate cancer cells in vitro. Its primary mechanism of inhibiting DHT production leads to a reduction in AR signaling, consequently inhibiting cell proliferation and inducing apoptosis. Furthermore, this compound modulates the expression of a suite of genes involved in androgen metabolism, cell cycle control, and apoptosis, highlighting its multifaceted impact. The data and protocols presented in this guide offer a foundational resource for further research into the therapeutic potential of this compound and for the development of novel strategies targeting androgen-sensitive prostate cancer. The provided visualizations of the underlying molecular pathways and experimental designs aim to facilitate a deeper understanding of the scientific basis for this compound's clinical utility.

References

- 1. Effects of this compound on the expression of genes related to androgen metabolism and related pathway in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Inhibition of fatty acid synthase activity in prostate cancer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Direct Inhibitory Effect of this compound or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ispub.com [ispub.com]

- 9. Effects of the dual 5 alpha-reductase inhibitor this compound on apoptosis in primary cultures of prostate cancer epithelial cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. genome.ucsc.edu [genome.ucsc.edu]

- 12. benchchem.com [benchchem.com]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Lncap-AI prostate cancer cell line establishment by Flutamide and androgen-free environment to promote cell adherent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

Exploring the Potential of Dutasteride in Neuroinflammation Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide.

Executive Summary

Neuroinflammation is a critical pathological component of numerous central nervous system (CNS) disorders, including neurodegenerative diseases and cognitive impairment. This guide explores the emerging potential of dutasteride, a potent dual inhibitor of 5-alpha reductase (5α-R) isoenzymes, as a therapeutic agent to modulate neuroinflammatory processes. Traditionally used for benign prostatic hyperplasia, preclinical evidence now indicates that this compound can significantly attenuate key inflammatory markers, reduce microglial activation, and offer neuroprotection in various experimental models. This document provides a comprehensive overview of its mechanisms of action, a summary of key quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to facilitate further research in this promising area.

Mechanism of Action

This compound's influence on neuroinflammation is multifactorial, stemming from its primary role in steroid metabolism and extending to direct effects on inflammatory signaling cascades.

Neurosteroid Modulation

The primary mechanism of this compound is the potent inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) into the more potent androgen dihydrotestosterone (B1667394) (DHT) and progesterone (B1679170) into the neurosteroid allopregnanolone (B1667786).[1][2] By blocking this conversion, this compound administration leads to:

-

An increase in the systemic and brain levels of testosterone and progesterone.[1][2][3]

-

An increase in the conversion of testosterone to 17-β estradiol (B170435) via aromatase.[4][5]

Both testosterone and 17-β estradiol have demonstrated anti-inflammatory properties, including the ability to inhibit the activation of microglia, the resident immune cells of the CNS.[4][5] This upstream shift in steroid balance appears to be a key contributor to this compound's anti-neuroinflammatory effects.

Direct Anti-Inflammatory Signaling

Beyond its effects on neurosteroids, this compound has been shown to directly modulate intracellular signaling pathways central to the inflammatory response:

-

NF-κB Pathway Inhibition: In multiple models, this compound treatment inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6.[6][7]

-

Keap1-Nrf2 Pathway Interaction: Evidence suggests this compound may interact with the Keap1-Nrf2 pathway.[1][2][4] The Nrf2 pathway is a master regulator of the antioxidant response, and its activation can suppress inflammation by inhibiting NF-κB and reducing the transcription of pro-inflammatory cytokine genes.[4]

-

Microglial and Astrocyte Modulation: this compound directly attenuates the activation of microglia and reduces astrogliosis.[4] In lipopolysaccharide (LPS)-stimulated models, it significantly decreases the number of activated microglia (IBA-1 positive cells) in the brain.[4] In the MPTP model of Parkinson's disease, it reduces the levels of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrocytes.[3]

The following diagram illustrates the proposed mechanisms of action.

Caption: Proposed Anti-Neuroinflammatory Mechanisms of this compound.

Preclinical Evidence and Data

This compound's anti-neuroinflammatory potential has been validated in several preclinical models. The quantitative results from key studies are summarized below.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model uses the bacterial endotoxin (B1171834) LPS to induce a robust inflammatory response in the brain, characterized by microglial activation and cytokine release. This compound has been shown to effectively counter these effects.[4]

Table 1: Effects of this compound in In Vitro LPS-Stimulated BV2 Microglial Cells

| This compound Conc. | Analyte | Result | Significance (vs. LPS) | Reference |

|---|---|---|---|---|

| 10 µM | TNF-α | Significant Reduction | p < 0.01 | [4][8] |

| 20 µM | TNF-α | Significant Reduction | p < 0.001 | [4][8] |

| 10 µM | IL-6 | Significant Reduction | p < 0.01 | [4][8] |

| 20 µM | IL-6 | Significant Reduction | p < 0.001 |[4][8] |

Table 2: Effects of this compound in In Vivo LPS-Induced Mouse Model

| Outcome Measured | Result | Significance (vs. LPS) | Reference |

|---|---|---|---|

| IL-6 Levels (Plasma) | Significant Reduction | p < 0.05 | [4] |

| IL-6 Levels (Hippocampus) | Significant Reduction | p < 0.01 | [4] |

| Activated Microglia (IBA-1+) | Significant Reduction | p < 0.05 | [4] |

| MWM Escape Latency (Day 4) | Significant Improvement | p < 0.001 | [4] |

| MWM Target Crossings | Significant Improvement | p < 0.05 | [4] |

| MWM Time in Target Quadrant | Significant Improvement | p < 0.01 |[4] |

MPTP and MPP+ Models of Parkinson's Disease

The neurotoxin MPTP (or its active metabolite MPP+) is used to model Parkinson's disease, which has a significant neuroinflammatory component. This compound demonstrates both neuroprotective and immunomodulatory effects in this context.[6][7]

Table 3: Effects of this compound in In Vitro MPP+-Stimulated THP-1 Monocytic Cells

| Analyte / Process | Result | Significance (vs. MPP+) | Reference |

|---|---|---|---|

| NF-κB Activation | Inhibited | Significant | [6][7] |

| Nitric Oxide (NO) Production | Prevented | Significant | [6][7] |

| IL-1β Production | Prevented | Significant | [6][7] |

| IL-6 Production | Prevented | Significant | [6][7] |

| Mitochondrial ROS Production | Inhibited | Significant |[7][9] |

Other Prostatic and CNS Inflammation Models

This compound's anti-inflammatory effects are not limited to classical neuroinflammation models.

Table 4: Effects of this compound in Other Inflammation Models

| Model | Key Findings | Significance | Reference |

|---|---|---|---|

| Rat Prostatic Inflammation | Reduced gene expression of IL-1β and IL-18 | p < 0.05 | [10][11] |

| MPTP Mouse Model (Striatum) | Reduced elevated GFAP levels | Not specified | [3] |

| U-87 MG Glioblastoma Cells | Decreased TLR4, MyD88, NF-κBp65 levels | p < 0.001 |[12] |

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the literature, which can serve as a foundation for future studies.

Protocol 1: In Vitro Microglia Activation Assay

This protocol details the methodology for assessing the anti-inflammatory effect of this compound on cultured microglial cells.

-

Cell Culture:

-

Use the BV2 immortalized murine microglial cell line, a standard for neuroinflammatory studies.[4]

-

Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

-

This compound Preparation and Treatment:

-

Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Prepare working concentrations (e.g., 0.01, 0.1, 1, 10, 20 µM) by diluting the stock in culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[4]

-

-

Inflammatory Stimulation:

-

Seed BV2 cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 250 µg/mL.[4] Include a vehicle control (DMSO) and a positive control (e.g., 1 µM TAK-242, a TLR4 inhibitor).[4]

-

-

Analysis:

-

Incubate the cells for 24 hours post-LPS stimulation.[4]

-

Collect the cell culture supernatant.

-

Measure the concentrations of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells to ensure this compound concentrations are non-cytotoxic.[4]

-

Protocol 2: In Vivo LPS-Induced Neuroinflammation Mouse Model

This protocol outlines a common workflow for evaluating this compound's effects in a live animal model of systemic inflammation-induced neuroinflammation.

-

Animals and Acclimation:

-

Use adult male C57BL/6 mice. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow for at least one week of acclimation before starting experiments.

-

-

Drug Administration and Inflammation Induction:

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a set period (e.g., 7-14 days) before inducing inflammation.

-

On the final day of pre-treatment, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg). The control group receives a saline injection.

-

-

Behavioral Assessment (Cognitive Function):

-

24 hours after LPS injection, begin behavioral testing.

-

Utilize the Morris Water Maze (MWM) to assess spatial learning and memory.[4]

-

Acquisition Phase: Train mice for 4-5 consecutive days to find a hidden platform in a pool of opaque water. Record the escape latency.

-

Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.[4]

-

-

Tissue Collection and Analysis:

-

Following behavioral tests, euthanize the animals.

-

Collect blood via cardiac puncture for plasma separation.

-

Perfuse the animals with saline, then dissect the brain. Isolate the hippocampus for biochemical analysis and fix the other hemisphere for histology.

-

ELISA: Homogenize hippocampal tissue and measure IL-6 levels in the homogenate and plasma.[4]

-

Immunohistochemistry (IHC): Process the fixed brain hemisphere into sections. Perform IHC staining using an antibody against Iba-1 to label microglia. Quantify the number and analyze the morphology of activated microglia in specific brain regions like the hippocampus and cortex.[4]

-

Caption: Typical In Vivo Experimental Workflow.

Discussion and Future Directions

The preclinical data strongly support the anti-neuroinflammatory potential of this compound. However, several points warrant further discussion and investigation:

-

Blood-Brain Barrier (BBB) Penetration: While this compound's effects on the CNS are evident, the extent of its BBB penetration is still debated.[4][13] Its therapeutic action may be a combination of direct CNS effects and modulation of peripheral inflammation that secondarily impacts the brain.

-

Role of Allopregnanolone: this compound inhibits the synthesis of allopregnanolone, a potent positive allosteric modulator of GABA-A receptors with its own neuroprotective and anti-inflammatory properties.[14] The net effect of this compound is likely a balance between the pro-inflammatory consequences of reduced allopregnanolone and the anti-inflammatory effects of increased testosterone/estradiol and direct pathway inhibition. This complexity may explain reports of adverse CNS effects like anxiety or depression with long-term use of 5-α-reductase inhibitors.[4]

-

Therapeutic Translation: The promising results from LPS and MPTP models suggest this compound could be repurposed for neurodegenerative diseases like Alzheimer's and Parkinson's, or even for conditions involving cognitive impairment secondary to inflammation.

Future research should focus on elucidating the precise molecular targets of this compound beyond 5α-reductase, clarifying its BBB kinetics, and evaluating its efficacy and safety in a broader range of neuroinflammatory disease models.

Conclusion

This compound demonstrates significant and reproducible anti-neuroinflammatory activity in preclinical settings. By modulating neurosteroid levels, inhibiting key inflammatory signaling pathways like NF-κB, and reducing glial cell activation, it presents a compelling case for drug repurposing.[4][6][15] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this compound as a novel therapeutic strategy for CNS disorders underpinned by neuroinflammation.

References

- 1. Is this compound a Therapeutic Alternative for Amyotrophic Lateral Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Effect of the 5α-reductase enzyme inhibitor this compound in the brain of intact and parkinsonian mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LINCS Dataset-Based Repositioning of this compound as an Anti-Neuroinflammation Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Peripheral Neuroprotective and Immunomodulatory Effects of 5α-Reductase Inhibitors in Parkinson’s Disease Models [frontiersin.org]

- 7. Peripheral Neuroprotective and Immunomodulatory Effects of 5α-Reductase Inhibitors in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peripheral Neuroprotective and Immunomodulatory Effects of 5α-Reductase Inhibitors in Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound in a Rat Model of Chemically Induced Prostatic Inflammation – Potential Role of Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound in a rat model of chemically induced prostatic inflammation-Potential role of estrogen receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Neurosteroids Are Endogenous Neuroprotectants in an Ex Vivo Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dutasteride's Influence on Gene Expression in Prostate Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutasteride is a potent therapeutic agent primarily used in the management of benign prostatic hyperplasia (BPH) and investigated for prostate cancer chemoprevention.[1][2] Its mechanism of action centers on the inhibition of steroid 5-alpha-reductase (5AR), the enzyme responsible for converting testosterone (B1683101) into the more biologically active androgen, dihydrotestosterone (B1667394) (DHT).[3][4] this compound is a dual inhibitor, targeting both type I and type II 5AR isoenzymes, leading to a significant reduction in intraprostatic and serum DHT levels.[1][5] This profound suppression of DHT, the primary ligand for the androgen receptor (AR) in prostate cells, directly modulates the expression of a wide array of genes, thereby influencing critical cellular processes such as proliferation, apoptosis, and inflammation.[6][7] This guide provides an in-depth analysis of the molecular effects of this compound on gene expression in prostate tissue, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Core Signaling Pathway: Androgen Receptor Modulation

The primary molecular mechanism of this compound is the disruption of the androgen signaling pathway. By inhibiting 5-alpha-reductase, this compound drastically reduces the concentration of DHT available to bind to the androgen receptor.[8] This leads to decreased activation of the AR, reduced translocation to the nucleus, and subsequently, altered transcription of androgen-responsive genes that govern prostate cell growth and survival.[6]

Quantitative Analysis of Gene Expression Changes

Multiple studies utilizing gene expression profiling have quantified the impact of this compound on prostate tissue. The following tables summarize key findings from studies on human prostate cancer cell lines, patient-derived tissues, and animal models.

Table 1: Gene Expression Changes in LNCaP Cells

This study investigated the effects of this compound on the androgen-responsive LNCaP human prostate cancer cell line using a custom oligoarray (AndroChip 2). No significant gene expression changes were observed in the androgen-unresponsive DU145 cell line.[9][10]

| Gene Symbol | Gene Name/Function | Regulation | Fold Change (FC) |

| Overexpressed Genes | |||

| HSD17B1 | Hydroxysteroid 17-Beta Dehydrogenase 1 | Upregulated | ≥ 1.5 |

| HSD17B3 | Hydroxysteroid 17-Beta Dehydrogenase 3 | Upregulated | ≥ 1.5 |

| CYP11B2 | Cytochrome P450 Family 11 Subfamily B Member 2 | Upregulated | ≥ 1.5 |

| AR | Androgen Receptor | Upregulated | ≥ 1.5 |

| CCND1 | Cyclin D1 | Upregulated | ≥ 1.5 |

| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | Upregulated | ≥ 1.5 |

| V-CAM | Vascular Cell Adhesion Molecule 1 | Upregulated | ≥ 1.5 |

| SOS1 | SOS Ras/Rac Guanine Nucleotide Exchange Factor 1 | Upregulated | ≥ 1.5 |

| Underexpressed Genes | |||

| KLK3 | Kallikrein Related Peptidase 3 (PSA) | Downregulated | ≤ -1.5 |

| KLK2 | Kallikrein Related Peptidase 2 | Downregulated | ≤ -1.5 |

| DHCR24 | 24-Dehydrocholesterol Reductase | Downregulated | ≤ -1.5 |

Table 2: Gene Expression Changes in Human Prostate Tissue

This study analyzed benign prostate tissue from men with localized prostate cancer who received neoadjuvant this compound prior to prostatectomy.[11][12]

| Gene Symbol | Gene Name/Function | Regulation | Fold Change (FC) |

| IGFBP3 | Insulin-Like Growth Factor Binding Protein 3 | Upregulated | 3.8 |

| TFF3 | Trefoil Factor 3 | Downregulated | -2.1 |

| TMPRSS2 | Transmembrane Protease, Serine 2 | Downregulated | > 2.0 |

Table 3: Gene Expression Changes Related to Inflammation in a Rat Model

This study used a rat model of chemically induced prostatic inflammation to assess this compound's effects on inflammatory and receptor genes via qPCR.[13][14]

| Gene Symbol | Gene Name/Function | Effect of this compound |

| IL-1β | Interleukin 1 Beta | Prevented inflammation-induced increase |

| IL-18 | Interleukin 18 | Prevented inflammation-induced increase |

| ERα | Estrogen Receptor Alpha | Prevented inflammation-induced increase |

| ERβ | Estrogen Receptor Beta | Restored expression to control levels |

Table 4: Protein Expression Changes in LNCaP Xenograft Model

This study assessed protein expression in a mouse LNCaP xenograft model following 14 days of this compound treatment.[15][16]

| Protein | Function | Regulation | Fold Change (vs. Control) |

| PSMA | Prostate-Specific Membrane Antigen | Upregulated | ~10-fold (at 1 mg/kg) |

| AR | Androgen Receptor | No significant change | - |

| Caspase-3 | Apoptosis Marker | No significant change | - |

| Ki-67 | Proliferation Marker | No significant change | - |

Experimental Protocols and Workflows

The investigation of this compound's effects on gene expression employs a range of established molecular biology techniques.

Key Methodologies

-

Cell Culture and Treatment: Androgen-responsive (e.g., LNCaP) and androgen-unresponsive (e.g., DU145) human prostate cancer cell lines are commonly used.[9] Cells are cultured in appropriate media, often steroid-stripped, and then treated with varying concentrations of this compound or a vehicle control for a specified duration.[17]

-

Animal Models: In vivo studies often utilize xenograft models, where human prostate cancer cells (e.g., LuCaP 35, LNCaP) are implanted into immunocompromised mice.[8][16] The animals are then treated with this compound, typically delivered via subcutaneously implanted time-release pellets or injections.[8] Rat models are also used, particularly for studying processes like prostatic inflammation.[13]

-

Gene Expression Analysis:

-

Microarray Analysis: This high-throughput method is used for broad-scale gene expression profiling. For instance, the Affymetrix HG-U133Av2 platform has been used to analyze tumors from xenograft models.[8] Custom-made oligoarrays, such as the "AndroChip 2," have been employed to focus on genes specifically related to androgen signaling and prostate cancerogenesis.[9]

-

Quantitative Real-Time PCR (qRT-PCR): This technique is the gold standard for validating the results obtained from microarray analyses and for quantifying the expression levels of specific target genes.[7][9]

-

-

Protein Analysis:

-

Immunoblotting (Western Blot): Used to quantify the expression levels of specific proteins, such as PSMA and AR, in tissue lysates.[15]

-

Immunohistochemistry (IHC): Allows for the visualization and quantification of protein expression within the tissue architecture, providing spatial context for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).[15]

-

References

- 1. Effects of the 5 Alpha-Reductase Inhibitor this compound on Gene Expression in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.mdedge.com [cdn.mdedge.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gene expression in prostate cancer cells treated with the dual 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the 5 alpha-reductase inhibitor this compound on gene expression in prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on the expression of genes related to androgen metabolism and related pathway in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. urologytimes.com [urologytimes.com]

- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 13. Effects of this compound in a Rat Model of Chemically Induced Prostatic Inflammation – Potential Role of Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound in a rat model of chemically induced prostatic inflammation-Potential role of estrogen receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CCCZ Science Highlight - Impact of short-term this compound Treatment on prostate-specific Membrane Antigen Expression in a Mouse Xenograft Model – USZ [usz.ch]

- 16. Impact of short‐term this compound treatment on prostate‐specific membrane antigen expression in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. urotoday.com [urotoday.com]

Dutasteride's Off-Target Effects: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutasteride, a potent dual inhibitor of 5α-reductase isoenzymes 1 and 2, is widely utilized for the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Its primary mechanism of action involves the significant reduction of dihydrotestosterone (B1667394) (DHT), the principal androgen in the prostate. However, a growing body of preliminary research indicates that this compound's pharmacological effects extend beyond its intended target, leading to a range of off-target effects. This technical guide provides an in-depth overview of these preliminary findings, focusing on the molecular and clinical implications for researchers and drug development professionals. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this compound's broader pharmacological profile.

Introduction

This compound's therapeutic efficacy is attributed to its ability to inhibit the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT)[1][2][3]. By inhibiting both type 1 and type 2 isoforms of 5α-reductase, this compound achieves a more complete suppression of serum DHT compared to its predecessor, finasteride (B1672673), which selectively inhibits the type 2 isoenzyme[3][4][5]. While the on-target effects on the prostate and hair follicles are well-documented, emerging evidence suggests that this compound may influence other physiological systems through off-target interactions. These include direct effects on the androgen receptor (AR), alterations in neurosteroid synthesis, and impacts on metabolic and cardiovascular parameters. Understanding these off-target effects is crucial for a comprehensive safety and efficacy assessment and for identifying potential new therapeutic applications or contraindications.

Off-Target Effects on the Androgen Receptor

Preliminary studies suggest that this compound, owing to its structural similarity to DHT, may directly interact with the androgen receptor (AR), independent of its 5α-reductase inhibitory activity[6][7][8].

Quantitative Data: Androgen Receptor Activity

Research has shown that this compound can interfere with DHT-stimulated AR signaling, with a greater potency than finasteride[6]. The extent of this inhibitory effect appears to be cell-line specific[6].

| Cell Line | Androgen Receptor (AR) Genotype | Sensitivity to this compound | Key Findings | Reference |

| LNCaP | T877A mutant AR | Most Sensitive | This compound inhibited DHT-stimulated AR signaling and decreased cell growth. | [6] |

| LAPC4 | Wild-type AR | Intermediate | This compound interfered with DHT-stimulated AR signaling. | [6] |

| VCaP | Wild-type AR | Intermediate | This compound interfered with DHT-stimulated AR signaling. | [6] |

| 22Rv1 | H874Y mutant AR | Least Sensitive | Less susceptible to the AR-inhibitory effects of this compound. | [6] |

Experimental Protocols: Androgen Receptor Activity Assays

-

Cell Culture: Human prostate cancer cell lines (LNCaP, 22Rv1, LAPC4, and VCaP) were cultured in 10% charcoal-stripped fetal bovine serum, with or without the addition of DHT[6].

-

AR Activity Evaluation: Androgen Receptor activity was assessed using an ARE-luciferase assay or by measuring the expression of AR-regulated genes[6].

Signaling Pathway: this compound's Dual Action on Androgen Signaling

Off-Target Effects on Neurosteroid Synthesis

This compound's inhibition of 5α-reductase, an enzyme also involved in the synthesis of neurosteroids, raises concerns about its potential neurological effects[9][10].

Quantitative Data: Neurosteroid Levels

Studies in glioblastoma cells and in patients have shown that this compound can alter the synthesis of various neurosteroids[9][11].

| Steroid | Sample Type | Effect of this compound | Reference |

| Androgens | Glioblastoma (U87) Cells | Reduced Synthesis | [9] |

| Estrogens | Glioblastoma (U87) Cells | Reduced Synthesis | [9] |

| Dihydrocorticosterone | Glioblastoma (U87) Cells | Decreased Synthesis | [9] |

| Allotetrahydrodeoxycorticosterone | Glioblastoma (U87) Cells | Decreased Synthesis | [9] |

| Deoxycorticosterone | Glioblastoma (U87) Cells | Accumulated | [9] |

| Testosterone (CSF) | Human Cerebrospinal Fluid | Significantly Lower | [11] |

| Dihydrotestosterone (CSF) | Human Cerebrospinal Fluid | Significantly Lower | [11] |

| 17β-estradiol (CSF) | Human Cerebrospinal Fluid | Significantly Higher | [11] |

| Allopregnanolone (B1667786) | Rat Retina | Inhibited pressure-induced increase | [12] |

Experimental Protocols: Neurosteroid Analysis

-

Cell Culture and Treatment: Human glioblastoma (U87) cells were cultured, and increasing concentrations of this compound were added to the media. The media was collected after 24 and 48 hours for analysis[9].

-

Steroid Synthesis Measurement: The synthesis of neurosteroids was investigated using tritiated precursors and thin-layer chromatography (TLC)[9].

-

Human Study: In a case-control study, cerebrospinal fluid (CSF) was collected from patients with BPH undergoing surgery. Twenty patients were treated with this compound plus α-blockers, and twenty were treated with α-blockers alone for at least 6 months[11]. Serum sex steroids and CSF neuroactive steroid levels were measured[11].

-

Ex Vivo Retina Model: Ex vivo rat retinas were exposed to hydrostatic pressure, and the production of allopregnanolone was determined by liquid chromatography and tandem mass spectrometry (LC-MS/MS) and immunochemistry[12].

Workflow: Investigating this compound's Impact on Neurosteroids

Metabolic Off-Target Effects

Long-term this compound therapy has been associated with alterations in glucose and lipid metabolism, as well as changes in liver function[13][14][15][16].

Quantitative Data: Metabolic Parameters

| Parameter | Treatment Group | Change from Baseline | Reference |

| LDL Cholesterol | This compound | Significant Increase | [13] |

| HDL Cholesterol | This compound | No Significant Change | [13] |

| LDL Cholesterol | Tamsulosin | Increase | [13] |

| HDL Cholesterol | Tamsulosin | Increase | [13] |

| Blood Glucose | This compound | Increased | [14][15] |

| Glycated Hemoglobin (HbA1c) | This compound | Increased | [14][15] |

| Total Cholesterol | This compound | Increased | [14][15] |

| Alanine Aminotransferase (ALT) | This compound | Increased Activity | [14][15] |

| Aspartate Aminotransferase (AST) | This compound | Increased Activity | [14][15] |

| Intrahepatic Lipid | This compound | Increased | [17] |

| Hepatic Insulin (B600854) Resistance | This compound | Increased | [17] |

Experimental Protocols: Metabolic Studies

-

Retrospective Registry Study: A cohort of 230 men (aged 47-68) treated with this compound (0.5 mg/day) for BPH were followed for 36 to 42 months. Blood glucose, HbA1c, total cholesterol, LDL, ALT, and AST were measured[14].

-

Mechanistic Human Study: The metabolic effects of this compound were compared to finasteride in a clinical study. Hepatic insulin resistance and intrahepatic lipid were assessed. The serum metabolome was analyzed to determine the effects on lipid metabolism[17].

Logical Relationship: Proposed Mechanism of Metabolic Dysregulation

Cardiovascular Safety Profile

The cardiovascular safety of this compound has been a subject of investigation, with some studies initially suggesting a potential increased risk of heart failure[18][19][20]. However, larger meta-analyses and population-based cohort studies have not consistently found a significant association[18][19][21].

Quantitative Data: Cardiovascular Events

| Outcome | Comparison | Hazard Ratio (HR) / Relative Risk (RR) | 95% Confidence Interval (CI) | Reference |

| Heart Failure | This compound vs. Finasteride | HR: 0.98 | 0.88 - 1.08 | [19][21] |

| Acute Myocardial Infarction | This compound vs. Finasteride | HR: 0.94 | 0.82 - 1.08 | [19][21] |

| Stroke | This compound vs. Finasteride | HR: 1.03 | 0.88 - 1.20 | [19][21] |

| Heart Failure | This compound vs. Control | RR: 1.05 | 0.71 - 1.57 | [18] |

| Myocardial Infarction | This compound vs. Control | RR: 1.00 | 0.77 - 1.30 | [18] |

| Stroke | This compound vs. Control | RR: 1.20 | 0.88 - 1.64 | [18] |

Experimental Protocols: Cardiovascular Safety Studies

-

Population-Based Cohort Study: A study of over 72,000 older men in Ontario who started treatment with either this compound or finasteride. The primary outcome was hospitalization for heart failure, with secondary outcomes of acute myocardial infarction and stroke. A propensity score-matched analysis was used[21].

-

Systematic Review and Meta-Analysis: Included 12 randomized controlled trials with a total of 18,802 participants. The risk of heart failure, myocardial infarction, and stroke with this compound use was assessed[18].

Conclusion

The preliminary studies on this compound's off-target effects reveal a complex pharmacological profile that extends beyond its well-established role as a 5α-reductase inhibitor. The evidence points towards potential direct interactions with the androgen receptor, significant alterations in neurosteroid and metabolic pathways, and a cardiovascular safety profile that warrants ongoing surveillance. For researchers and drug development professionals, these findings underscore the importance of a systems-level approach to understanding drug action. Further research is necessary to elucidate the precise molecular mechanisms underlying these off-target effects and to determine their long-term clinical significance. A thorough understanding of these effects will be critical for optimizing the therapeutic use of this compound and for the development of future hormonal therapies with improved target specificity.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. This compound: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. The direct inhibitory effect of this compound or finasteride on androgen receptor activity is cell line specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Direct Inhibitory Effect of this compound or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. The effect of finasteride and this compound on the synthesis of neurosteroids by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Effects of this compound on sex hormones and cerebrospinal steroids in patients treated for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurosteroids Are Endogenous Neuroprotectants in an Ex Vivo Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. urologytimes.com [urologytimes.com]

- 14. Health Risks Associated with Long-Term Finasteride and this compound Use: It's Time to Sound the Alarm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. sciencedaily.com [sciencedaily.com]

- 17. Dual-5α-Reductase Inhibition Promotes Hepatic Lipid Accumulation in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Systematic review evaluating cardiovascular events of the 5-alpha reductase inhibitor - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. auajournals.org [auajournals.org]

- 20. The Cardiovascular Safety of this compound [experts.mcmaster.ca]

- 21. The Cardiovascular Safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Therapeutic Potential of Dutasteride in Glioblastoma

Executive Summary